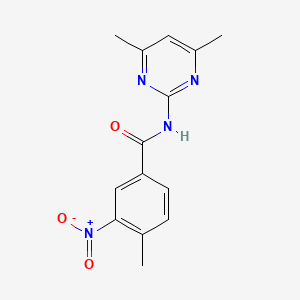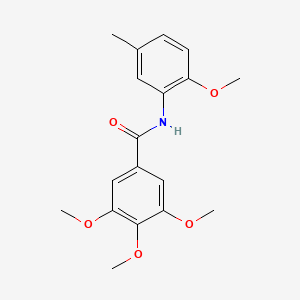
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide, also known as DDC, is a chemical compound that has been widely studied for its potential applications in scientific research. DDC is a member of the benzamide family, which is known for its diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain and inflammation. By inhibiting FAAH, 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide may increase the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has also been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use as a treatment for metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide in lab experiments is its high potency and specificity. 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has been shown to have a high affinity for FAAH, making it an effective inhibitor of this enzyme. However, one limitation of using 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide is its potential toxicity. 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of FAAH. Another area of interest is the exploration of 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide's potential use in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide and its potential side effects.
Métodos De Síntesis
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzoic acid with 2,3-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. 2,3-dichloro-N-(2,3-dimethylphenyl)benzamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-9-5-3-8-13(10(9)2)18-15(19)11-6-4-7-12(16)14(11)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUFPRMWCHWQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,3-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)